![molecular formula C14H7BrClF3N2 B427777 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 284674-73-3](/img/structure/B427777.png)
2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 2-amino-5-chloro-3-(trifluoromethyl)pyridine under acidic conditions to form the imidazo[1,2-a]pyridine core . Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity .
Chemical Reactions Analysis
2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield corresponding amines.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has significant applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as 2-phenylimidazo[1,2-a]pyridine and 2-(2-pyridyl)imidazo[1,2-a]pyridine. Compared to these compounds, 2-(4-Bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the bromine, chlorine, and trifluoromethyl groups, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClF3N2/c15-10-3-1-8(2-4-10)12-7-21-6-9(14(17,18)19)5-11(16)13(21)20-12/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYMCMSUSRGVNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
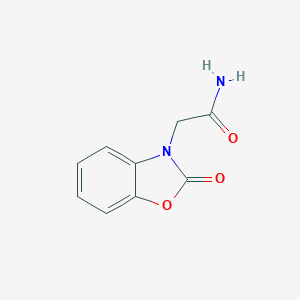
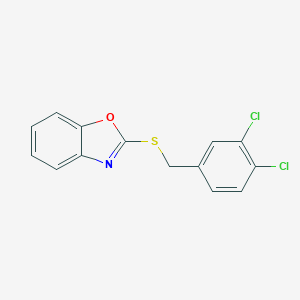
![3-[(4-Chlorophenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B427697.png)
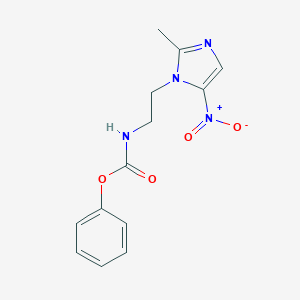
![4-[4-(3-methylphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427700.png)

![2-[(2,3,4,5,6-Pentafluorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B427702.png)
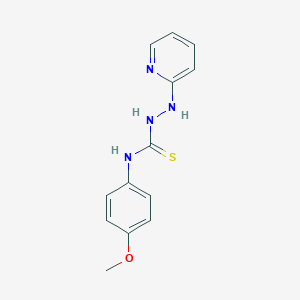
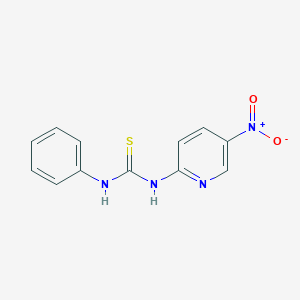

![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitropyridine](/img/structure/B427711.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methylene]-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B427714.png)
![2-[(1-phenyl-1H-tetraazol-5-yl)amino]ethanol](/img/structure/B427715.png)
![1-(4-Chlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B427716.png)
